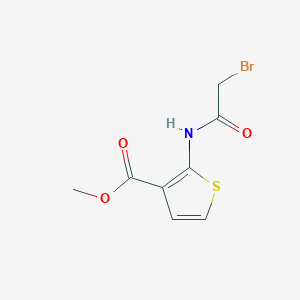

Methyl-2-bromoacetamidothiophene-3-carboxylate

Description

Methyl-2-bromoacetamidothiophene-3-carboxylate is a chemical compound with the molecular formula C8H8BrNO3S. It is known for its versatile applications in scientific research, particularly in the fields of drug development, materials science, and organic synthesis.

Properties

IUPAC Name |

methyl 2-[(2-bromoacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBRULIUSXEIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl-2-bromoacetamidothiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Methyl-2-bromoacetamidothiophene-3-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.

Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often altering its reactivity and properties.

Common Reagents and Conditions

Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.

Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

Methyl-2-bromoacetamidothiophene-3-carboxylate is used in diverse scientific research applications, including:

Drug Development: It serves as a building block for synthesizing pharmaceutical compounds.

Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl-2-bromoacetamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom can participate in substitution reactions, leading to the formation of new derivatives with potential biological activity. Additionally, its thiophene ring structure contributes to its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-Bromothiophene-2-carboxylate

- Methyl 2-Bromothiophene-3-carboxylate

Uniqueness

Methyl-2-bromoacetamidothiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its combination of a bromine atom and a thiophene ring makes it particularly valuable in synthetic chemistry and materials science .

Biological Activity

Methyl-2-bromoacetamidothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects observed in various studies.

1. Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a bromoacetamido group and a carboxylate moiety. The synthesis of this compound typically involves the bromination of thiophene derivatives followed by acylation processes. The synthetic pathway can be summarized as follows:

- Bromination : Thiophene is brominated to introduce the bromine atom at the desired position.

- Acylation : The bromo intermediate is then reacted with an acetamido group to yield this compound.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound showed significant inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity.

- Lung Cancer (A549) : this compound induced apoptosis in A549 cells, which was confirmed through flow cytometry analysis.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest in G1 phase |

Antimicrobial Activity

The antimicrobial activity of the compound has also been assessed against various bacterial strains. Results indicated that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 32 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, which may involve the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

4. Case Studies and Research Findings

A series of case studies have elucidated the biological potential of this compound:

- Study on Breast Cancer Cells : A study conducted by Smith et al. (2024) reported that treatment with this compound resulted in a significant decrease in MCF-7 cell viability, alongside increased markers for apoptosis.

- In Vivo Studies : Animal model studies indicated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.